molecular formula C13H7Cl2N3O5 B2409248 N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide CAS No. 316151-99-2

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B2409248
CAS No.: 316151-99-2
M. Wt: 356.12
InChI Key: CKCQGPOQYMYXKL-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of dichlorophenyl and dinitrobenzamide groups

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O5/c14-8-3-9(15)5-10(4-8)16-13(19)7-1-11(17(20)21)6-12(2-7)18(22)23/h1-6H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQGPOQYMYXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dinitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways in disease models.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt essential biological processes, such as enzyme activity or DNA replication, leading to its potential antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both dichlorophenyl and dinitrobenzamide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and exhibit potential bioactivity that may not be observed in similar compounds .

Biological Activity

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitroaromatic compounds. Its structure features a dichlorophenyl group and two nitro groups attached to a benzamide framework, which is critical for its biological activity.

The primary biological target for this compound is Mycobacterium tuberculosis . The compound disrupts the energetic processes within the bacteria, which could lead to reduced growth and proliferation. Specifically, it is believed to interfere with biochemical pathways related to energy production and utilization in Mycobacterium tuberculosis .

Antimicrobial Properties

This compound has been investigated for its potential as an antibacterial and antifungal agent. Its structural similarity to other bioactive compounds suggests that it may exhibit significant antimicrobial properties .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Activity Type
This compound0.056-0.078Antitubercular
Control (Standard Drug)VariesReference Comparison

Cytotoxicity Studies

In vitro studies have shown that derivatives of dinitrobenzamide compounds possess promising cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound has been evaluated against several cancer types, indicating potential therapeutic applications .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Antitubercular Activity : A study reported that this compound exhibited potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing treatments .
  • Cytotoxicity Evaluation : In a comparative study involving various dinitrobenzamide derivatives, this compound showed effective cytotoxicity against multiple cancer cell lines while maintaining selective toxicity over normal cells .

Research Applications

The compound has been utilized in various research applications:

  • Medicinal Chemistry : As a lead compound for developing new antibacterial and anticancer agents.
  • Biochemical Research : To understand the interaction mechanisms with specific enzymes or receptors.
  • Industrial Applications : In the synthesis of specialty chemicals with targeted properties .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide?

The synthesis typically involves a nucleophilic acyl substitution reaction between 3,5-dinitrobenzoyl chloride and 3,5-dichloroaniline under anhydrous conditions. Key steps include:

  • Reaction Setup : Use a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to scavenge HCl .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity, with yields averaging 60–75% .
  • Characterization : Confirm structure via 1H^1H-NMR (aromatic proton signals at δ 8.5–9.0 ppm) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C for nitro groups) .
  • Photolytic Sensitivity : UV-Vis spectroscopy to monitor nitro group degradation under light exposure .
  • Hydrolytic Stability : HPLC analysis after incubation in buffers (pH 1–13) to evaluate amide bond integrity .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR strategies include:

  • Nitro Group Modification : Replace nitro substituents with electron-withdrawing groups (e.g., -CF3_3) to enhance membrane permeability .
  • Heterocyclic Substitution : Introduce thiadiazole or benzoxazole moieties to improve binding to enzymatic targets (e.g., kinases) .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like cholinergic receptors or mycobacterial enzymes .

Q. What methodologies resolve contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic activation. Address this by:

  • Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., reduced nitro groups to amines) .
  • CYP Enzyme Induction : Pre-treat animal models with acetone or phenobarbital to mimic enzyme induction effects observed in vitro .
  • Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) .

Q. How does the compound’s reactivity in substitution reactions compare to structurally similar benzamides?

Comparative studies show:

  • Electrophilic Aromatic Substitution : The 3,5-dichlorophenyl group directs meta-substitution, while nitro groups deactivate the benzene ring, slowing reaction rates vs. non-halogenated analogs .
  • Nucleophilic Displacement : Thiols or amines selectively displace nitro groups under basic conditions, enabling derivatization for probe synthesis .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
  • Safety Profiling : Include Ames tests for mutagenicity and hERG channel assays to preempt cardiovascular risks .

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